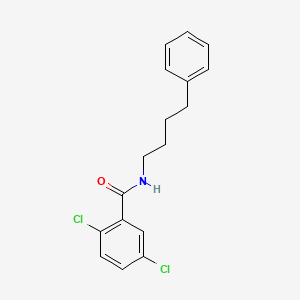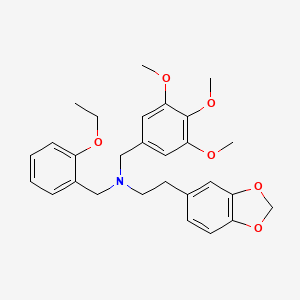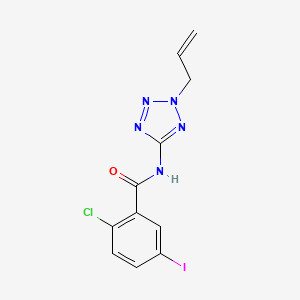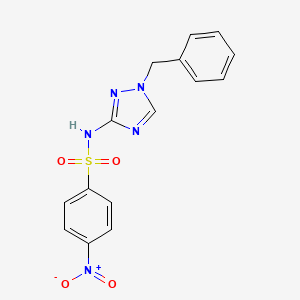
2,5-dichloro-N-(4-phenylbutyl)benzamide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds often employs methods such as ultrasound-assisted synthesis, Bischler-Napieralski reactions, and reactions involving various nucleophiles. For instance, ultrasound-assisted synthesis has been utilized to produce anti-tubercular scaffolds, showcasing the efficiency and green chemistry aspects of this method (Nimbalkar et al., 2018). Similarly, the Bischler-Napieralski reaction has been applied to synthesize 3-arylmethylidene-4,5-dihydro-3H-pyrroles, demonstrating its utility in creating complex molecular structures (Browne et al., 1981).
Molecular Structure Analysis
X-ray diffraction and DFT calculations are common techniques for analyzing the molecular structure of benzamide derivatives. Studies have detailed the crystal structure, electronic properties, and theoretical evaluations of similar compounds, offering insights into their molecular geometry and electronic configurations (Demir et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving benzamide derivatives often include interactions with various nucleophiles, leading to the formation of quinazolinones, benzamide derivatives, and other complex structures. These reactions are key to modifying the chemical properties and biological activities of these compounds (Ei-Hashash et al., 2006).
Physical Properties Analysis
The physical properties of benzamide derivatives, including melting points, solubility, and crystalline structure, are crucial for understanding their behavior in various environments. Analyzing these properties helps in predicting the stability, solubility, and overall usability of the compounds in potential applications.
Chemical Properties Analysis
The chemical properties, such as reactivity with nucleophiles, stability under different conditions, and potential biological activities, are vital for the application of benzamide derivatives in medicinal chemistry and materials science. Studies on similar compounds have highlighted their inhibitory activities against specific enzymes, showcasing their potential in drug development (Saeed et al., 2015).
Wissenschaftliche Forschungsanwendungen
Ultrasound-Assisted Synthesis of Anti-Tubercular Compounds
A series of novel derivatives synthesized using ultrasound as a green chemistry tool were evaluated for anti-tubercular activity against Mycobacterium tuberculosis. These compounds showed promising activity, indicating the potential of related chemical structures in anti-tubercular drug discovery (Nimbalkar et al., 2018).
Environmentally Benign Catalyst for Synthesis of Antimicrobial Agents
Using Keggin heteropolyacids as catalysts, new benzamide derivatives were synthesized under solvent-free conditions and displayed significant antibacterial and antifungal activities. This highlights the role of such compounds in developing new antimicrobial agents (Ighilahriz-Boubchir et al., 2017).
Antipathogenic and Anticancer Activities
Derivatives of benzamides, including those with chloro and bromo substitutions, have been explored for their antipathogenic activities, particularly against biofilm-forming bacteria such as Pseudomonas aeruginosa and Staphylococcus aureus. Additionally, some derivatives have shown promising anticancer activities, suggesting a broad spectrum of potential therapeutic applications (Limban et al., 2011).
Fluorescence Enhancement for Probing Biochemical Reactions
The interaction between certain benzamide derivatives and erbium ions has been utilized to enhance fluorescence, serving as a practical probe for biochemical analyses. This application demonstrates the compound's utility in developing sensitive detection methods for biological research (Faridbod et al., 2009).
Design and Synthesis for Histone Deacetylase Inhibition
N-(2-Aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, a compound related to 2,5-dichloro-N-(4-phenylbutyl)benzamide, has been identified as an orally active histone deacetylase inhibitor. This showcases the application of benzamide derivatives in the design of selective inhibitors for epigenetic modulation, with potential implications in cancer therapy (Zhou et al., 2008).
Eigenschaften
IUPAC Name |
2,5-dichloro-N-(4-phenylbutyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2NO/c18-14-9-10-16(19)15(12-14)17(21)20-11-5-4-8-13-6-2-1-3-7-13/h1-3,6-7,9-10,12H,4-5,8,11H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZILMVGMMHBEJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCNC(=O)C2=C(C=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dichloro-N-(4-phenylbutyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-ethyl-5-({1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indol-3-yl}methylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4585867.png)


![N-[1-(2,5-dimethylphenyl)ethyl]-2,2-dimethylpropanamide](/img/structure/B4585891.png)

![2-{[4-benzyl-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4585902.png)

![2-(4-fluorophenoxy)-N-[2-(methylthio)phenyl]propanamide](/img/structure/B4585917.png)
![N-methyl-N'-1-naphthyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B4585920.png)

![3-({[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}thio)-5-[(2-chloro-5-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole](/img/structure/B4585933.png)
![3-(3-bromophenyl)-7-(2-furylmethylene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B4585935.png)
![2-(2,2-dimethylpropanoyl)-3-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}acrylonitrile](/img/structure/B4585938.png)
![N-[1-(3-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]ethanesulfonamide](/img/structure/B4585954.png)